5,6,7,8-Tetrahydroquinoxalin-2-amine
Overview
Description
5,6,7,8-Tetrahydroquinoxalin-2-amine is a heterocyclic compound with the molecular formula C8H11N3. It is a derivative of quinoxaline, characterized by the presence of an amine group at the 2-position and a partially saturated ring system.
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydroquinoxalin-2-amine is the P2X1-purinoceptor . This receptor plays a crucial role in the contractions of smooth muscle cells in the vasa deferentia, which is essential for sperm transport .
Mode of Action
This compound acts as an antagonist to the P2X1-purinoceptor . It inhibits the contractions mediated by neuronally released adenosine 5′-triphosphate (ATP), which stimulates the P2X1-purinoceptors .
Biochemical Pathways
The action of this compound affects the ATP-mediated signaling pathway. By antagonizing the P2X1-purinoceptor, it inhibits the downstream effects of ATP stimulation, which includes the contraction of smooth muscle cells in the vasa deferentia .
Pharmacokinetics
Its molecular weight is 1492 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of this compound’s action is the inhibition of contractions in the vasa deferentia . This could potentially inhibit sperm transport, providing a novel nonhormonal method of male contraception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by reduction. One common method is the reaction of o-phenylenediamine with cyclohexanone under acidic conditions to form the intermediate quinoxaline, which is then reduced to the tetrahydroquinoxaline derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
5,6,7,8-Tetrahydroquinoxalin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications, including antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the tetrahydro structure and amine group.
2-Phenyl-5,6,7,8-tetrahydroquinoxaline: A derivative with a phenyl group at the 2-position.
5,6,7,8-Tetrahydroquinoxalin-5-amine: A similar compound with the amine group at the 5-position.
Uniqueness
5,6,7,8-Tetrahydroquinoxalin-2-amine is unique due to its specific substitution pattern and partially saturated ring system, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNCPFLTYVQDFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155535-21-0 | |
Record name | 5,6,7,8-tetrahydroquinoxalin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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